![molecular formula C12H17N3O2 B1489266 (6-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone CAS No. 1502306-65-1](/img/structure/B1489266.png)
(6-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized through a multi-step procedure . The structures of these compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis
The molecular structure of “(6-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone” can be represented by the linear formula C12H17N3O2. The molecular weight of this compound is 235.28 g/mol.Chemical Reactions Analysis
While specific chemical reactions involving “(6-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone” are not available in the retrieved data, similar compounds such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized through a multi-step procedure .Scientific Research Applications
Antifungal Agents
A series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents . The synthesis involved intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .
Antitumor Activity
The same series of compounds also showed potential for antitumor activity . This suggests that “(6-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone” could be used in the development of new antitumor drugs .
Antibacterial Activity
Cinnoline derivatives, which include “(6-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone”, have been found to exhibit antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs .
Anti-inflammatory Activity
Cinnoline derivatives have also been found to exhibit anti-inflammatory properties . This suggests that “(6-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone” could be used in the development of new anti-inflammatory drugs .
Antithrombocytic Properties
Certain compounds of the cinnoline series have antithrombocytic properties . This suggests that “(6-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone” could be used in the development of new antithrombocytic drugs .
Antituberculosis Properties
Certain compounds of the cinnoline series also have antituberculosis properties . This suggests that “(6-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone” could be used in the development of new antituberculosis drugs .
Mechanism of Action
Target of action
The primary target of phenyl(piperazin-1-yl)methanone is monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) .
Mode of action
Phenyl(piperazin-1-yl)methanone acts as a reversible inhibitor of MAGL. It binds to the active site of the enzyme, preventing it from breaking down 2-AG .
Biochemical pathways
By inhibiting MAGL, phenyl(piperazin-1-yl)methanone increases the levels of 2-AG in the body. 2-AG is a signaling molecule that activates the cannabinoid receptors CB1 and CB2 .
Result of action
The increase in 2-AG levels can have various effects, depending on the tissues where the cannabinoid receptors are activated. For example, in the nervous system, it can modulate pain perception .
Action environment
The action of phenyl(piperazin-1-yl)methanone can be influenced by various factors, such as the presence of other drugs, the individual’s metabolic rate, and the expression levels of MAGL and the cannabinoid receptors .
properties
IUPAC Name |
(6-ethoxypyridin-3-yl)-piperazin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-17-11-4-3-10(9-14-11)12(16)15-7-5-13-6-8-15/h3-4,9,13H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUYXKYAKHXSTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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